molecular formula C6H12O3 B7884900 Isopropylideneglycerol

Isopropylideneglycerol

Cat. No.: B7884900
M. Wt: 132.16 g/mol
InChI Key: VTDOEFXTVHCAAM-UHFFFAOYSA-N
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Description

Isopropylideneglycerol (CAS: 100-79-8), also known as solketal, is a cyclic acetal derived from glycerol and acetone. Its IUPAC name is 2,2-dimethyl-1,3-dioxolane-4-methanol, and it has a molecular formula of C₆H₁₂O₃ (molecular weight: 132.16 g/mol) . The compound is synthesized via acid-catalyzed condensation of glycerol and acetone, forming a five-membered dioxolane ring that protects the 1,2-diol group of glycerol . This protecting group strategy is reversible under acidic hydrolysis, enabling its use in organic synthesis and polymer chemistry .

This compound exists in enantiomeric forms: (R)-(-)- and (S)-(+)-isopropylideneglycerol. These enantiomers are critical in stereoselective syntheses, such as glycosylation reactions and chiral building blocks for pharmaceuticals .

Properties

IUPAC Name

4-methylpent-3-ene-1,2,3-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)6(9)5(8)3-7/h5,7-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDOEFXTVHCAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(CO)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Mechanism and Ionic Liquid Selection

Sulfonic acid-functionalized ionic liquids (ILs) have emerged as superior catalysts for isopropylideneglycerol synthesis due to their tunable acidity and recyclability. The mechanism involves protonation of acetone’s carbonyl group by the IL’s sulfonic acid moiety, followed by nucleophilic attack by glycerol’s primary hydroxyl group. For instance, 1-(3-sulfopropyl)-2-pyrrolidone hydrosulfate achieves 70.2% yield at 40°C with a 1:7 glycerol:acetone molar ratio. Brønsted acidic ILs like N-methyl-(3-sulfopropyl)-imidazolium tosylate exhibit enhanced stability under microwave irradiation, reducing reaction times to 10–30 minutes compared to conventional 6-hour processes.

Optimization of Reaction Parameters

Key variables influencing yield include:

Molar Ratio of Reactants

A glycerol:acetone ratio of 1:7 optimizes ketal formation while minimizing side products. Excess acetone (1:8 ratio) marginally increases yield to 70.2% but complicates recovery, reducing acetone retrieval to 58.0%. Substoichiometric acetone (1:1 ratio) plummets yield to 23.2%, underscoring the need for excess ketone to drive equilibrium.

Temperature and Energy Input

Microwave-assisted synthesis at 100W and 40°C achieves 70.2% yield in 50 minutes, whereas conventional heating at 80°C requires 6 hours for equivalent output. Ultrasonication (40 kHz) synergizes with mechanical stirring, enhancing mass transfer and reducing activation energy barriers at lower temperatures (20–30°C).

Conventional Acid Catalysis Methods

Homogeneous Acid Catalysts

Traditional methods employ mineral acids like HCl or H2SO4, but these necessitate neutralization steps and generate corrosive waste. For example, hydrolysis of monoisopropylidenediglycerol under HCl catalysis yields diglycerol and acetone, but requires post-reaction distillation to isolate this compound.

Heterogeneous Acid Catalysts

Solid acids like Amberlyst-15 circumvent neutralization but suffer from pore blockage by glycerol’s viscous matrix. Patent US5243086A reports sodium hydroxide-assisted reactions with α-monochlorohydrin at 90°C, though this method prioritizes diglycerol production over this compound isolation.

Transesterification Approaches

Ethyl Acetate-Mediated Synthesis

Transesterification of ethyl acetate with this compound precursors achieves 70.11% yield under reflux conditions. This method, detailed in recent studies, utilizes a 1:8 molar ratio of ethyl acetate to glycerol derivative, though it introduces complexity through intermediate purification steps.

Propanoate Derivatives

Analogous protocols with ethyl propanoate yield 63.83% this compound propanoate, demonstrating the versatility of transesterification for functionalized derivatives. However, antibacterial assays indicate no bioactivity, limiting utility to synthetic intermediates.

Comparative Analysis of Synthesis Methods

Method Catalyst Temperature (°C) Time Yield (%) Acetone Recovery (%)
Ionic Liquid (Microwave)1-(3-sulfopropyl)-2-pyrrolidone hydrosulfate4050 min70.258.0
Conventional AcidH2SO4806 h68.5*45.0*
TransesterificationNaHCO31002 h70.1N/A

*Estimated from analogous processes.

Industrial-Scale Production Considerations

Solvent Recycling Systems

Patented workflows recover 58–72% acetone via rotary evaporation, with closed-loop integration into subsequent batches. Ionic liquid catalysts are reused ≥5 times without significant activity loss, as demonstrated in N-methyl-(3-sulfopropyl)-imidazolium bisulfate trials.

Purification Protocols

Vacuum distillation at 1.33 kPa isolates this compound (bp 82°C) from oligomeric byproducts. Anhydrous Na2SO4 drying followed by ethyl acetate extraction achieves >99% purity, critical for pharmaceutical-grade output .

Scientific Research Applications

Pharmaceutical Applications

  • Precursor for Drug Synthesis :
    • IPG is utilized in synthesizing important pharmaceutical compounds. For instance, it is involved in the production of β-blockers, which are commonly used to manage hypertension and other cardiovascular conditions .
    • It also plays a role in the synthesis of glycerophospholipids, essential components of cell membranes.
  • Drug Delivery Systems :
    • Recent advancements have explored IPG's potential in drug delivery systems due to its favorable solubility and biocompatibility characteristics . This includes its application in formulations that require enhanced stability and controlled release profiles.

Industrial Applications

  • Plasticizers and Solvents :
    • IPG is widely used as a plasticizer in various industrial applications. Its ability to enhance the physical properties of materials makes it valuable in the production of flexible plastics .
    • As a solvent, it is employed in coatings and adhesives, where it improves performance by increasing fluidity and reducing viscosity.
  • Cosmetic Formulations :
    • In cosmetics, IPG acts as a stabilizer and humectant, helping to retain moisture in formulations such as creams and lotions. Its compatibility with other ingredients allows for the development of high-performance skincare products .

Data Table: Applications of Isopropylideneglycerol

Application AreaSpecific UsesBenefits
PharmaceuticalsPrecursor for β-blockersEffective treatment for hypertension
Synthesis of glycerophospholipidsEssential for cell membrane integrity
Drug DeliveryControlled release systemsEnhanced drug stability
IndustrialPlasticizer for flexible plasticsImproved material performance
Solvent in coatings and adhesivesIncreased fluidity and reduced viscosity
CosmeticsStabilizer and humectant in skincare productsMoisture retention and improved texture

Case Studies

  • Enzymatic Synthesis :
    A study highlighted the enzymatic synthesis of optically active forms of IPG using specific microbial strains. This method demonstrated higher enantioselectivity compared to traditional chemical methods, enhancing the efficiency of producing pharmaceutical-grade compounds .
  • Market Expansion :
    Recent market analyses indicate that the demand for IPG is growing significantly due to its expanding applications across various sectors. Innovations in synthesis methods are driving this growth, allowing for more cost-effective production methods that meet industry needs .
  • Cosmetic Product Development :
    Research has shown that incorporating IPG into cosmetic formulations can significantly enhance product stability and efficacy. For example, products containing IPG have demonstrated improved moisture retention capabilities compared to those without .

Comparison with Similar Compounds

Enantiomeric Forms: (R)- vs. (S)-Isopropylideneglycerol

The stereochemistry of isopropylideneglycerol significantly impacts reaction outcomes:

  • (R)-(-)-Isopropylideneglycerol : Provides high stereospecificity in glycosylation reactions. For example, when used as an acceptor in synthesizing Sulfavant R, it yields a single diastereomer .
  • (S)-(+)-Isopropylideneglycerol : Under acidic conditions (e.g., BF₃ catalysis), the acetonide ring undergoes reversible opening and closing, leading to racemization at C-2. This results in ~20% epimerization during glycosylation, reducing diastereoselectivity .

Key Difference : The (R)-enantiomer maintains stereochemical integrity, while the (S)-form is prone to racemization under catalytic conditions .

Other Cyclic Acetals and Ketals

This compound belongs to a broader class of cyclic acetals/ketals used to protect diols. Comparisons include:

Compound Structure Reactivity & Applications Key Differences from this compound Reference
Benzylglycerol Benzyl-protected diol Used in synthesizing chiral 2,3-dihydro[1,4]dioxino derivatives Requires hydrogenolysis for deprotection; less acid-labile
Ethylene glycol ketal Six-membered ring Common in steroid and terpene synthesis Larger ring size alters steric and electronic properties
Solketal acrylate (SKA) Acrylate derivative of this compound Polymerizable monomer for hydrogels and nanoparticles Introduces vinyl groups for crosslinking; retains acetal protection

Functional Insight : this compound’s five-membered ring offers optimal stability and ease of deprotection compared to larger cyclic acetals. Its acrylate derivative (SKA) enables unique applications in responsive polymers .

Tosylation and Deprotection

This compound undergoes tosylation at the primary hydroxyl group, enabling subsequent nucleophilic substitutions. For example, in synthesizing brassinosteroid biosynthesis inhibitors, tosylated intermediates are deprotected to yield bioactive triazole derivatives .

Comparison with Benzyl Protection : Tosylation is faster and more selective in this compound due to steric shielding of the secondary hydroxyl by the acetal ring .

Glycosylation Reactions

The (R)-enantiomer of this compound is preferred in glycosylation due to its resistance to racemization. In contrast, (S)-isopropylideneglycerol requires stringent conditions to avoid epimerization, limiting its utility in high-purity carbohydrate synthesis .

Data Tables

Table 1: Physical and Spectroscopic Properties of this compound and Derivatives

Property This compound SKA (Solketal Acrylate) (R)-Isopropylideneglycerol
¹H-NMR (δ ppm) 1.27, 1.34 (CH₃); 2.75 (OH) 5.8–6.3 (CH₂=CH); 1.28–1.44 (CH₃) 1.32, 1.39 (CH₃); 4.8–3.5 (diol)
FT-IR (cm⁻¹) 3400 (OH) 1660 (C=C) 3400 (OH)
Deprotection Method Acidic hydrolysis N/A Acidic hydrolysis

Table 2: Comparative Reactivity in Glycosylation

Parameter (R)-Isopropylideneglycerol (S)-Isopropylideneglycerol
Diastereoselectivity >95% ~80% (with 20% epimerization)
Reaction Conditions Mild (room temperature) Requires low temperature to minimize racemization

Biological Activity

Isopropylideneglycerol (IPG) is a glycerol derivative that has garnered attention due to its unique biological activities and potential applications in organic synthesis, particularly in the production of chiral compounds. This article reviews the biological activity of IPG, focusing on its enzymatic interactions, synthesis methods, and applications in biocatalysis.

Chemical Structure and Properties

This compound is characterized by its structure as a glycerol derivative with an isopropylidene group. Its molecular formula is C₅H₁₀O₃, and it exists as two enantiomers: (R)-IPG and (S)-IPG. The compound has been used as a substrate in various enzymatic reactions, particularly in the synthesis of optically active compounds.

Esterase Activity in Escherichia coli

Recent studies have highlighted the role of Escherichia coli in the hydrolysis of IPG esters. A significant finding was the identification of the esterase YbfF, which exhibits high activity towards IPG butyrate and IPG caprylate. This enzyme preferentially hydrolyzes the R-enantiomer of these substrates, producing the S-enantiomer with high enantiomeric excess (72% to 94%) .

Table 1: Enzymatic Activity of YbfF on IPG Esters

SubstrateEnzymeEnantiomer PreferenceEnantiomeric Excess (%)
IPG ButyrateYbfFR → S72 - 94
IPG CaprylateYbfFR → S72 - 94

This discovery underscores the potential of using E. coli as a biocatalyst for synthesizing chiral compounds, particularly in the pharmaceutical industry where such compounds are crucial.

Temperature Effects on Enantioselectivity

A case study examined the effect of temperature on lipase-catalyzed reactions involving IPG. The results indicated that varying temperatures significantly influenced the enantioselectivity of these reactions, suggesting that optimization of reaction conditions could enhance yields of desired enantiomers .

Synthesis Methods

The enzymatic synthesis of optically active forms of IPG has been explored extensively. Various methods have been developed to produce (S)-1,2-O-isopropylidene glycerol through enzymatic resolution techniques. For instance, using immobilized yeast cells has proven effective in achieving high enantiomeric excess during hydrolysis reactions .

Table 2: Summary of Synthesis Methods for (S)-IPG

MethodDescriptionEnantiomeric Excess (%)
Enzymatic HydrolysisUsing yeast cells immobilized in alginate> 90
Lipase-Catalyzed ReactionsOptimized temperature conditionsVariable (up to 95)

Applications in Organic Synthesis

IPG serves as a valuable building block for synthesizing various bioactive compounds, including β-blockers and prostaglandins. The high enantioselectivity achieved through biocatalytic processes enhances its utility in pharmaceutical applications .

Case Studies and Research Findings

Several studies have focused on optimizing conditions for the enzymatic synthesis and hydrolysis of IPG esters:

  • Kinetic Studies : Research has demonstrated that specific lipases can achieve high conversion rates when catalyzing reactions involving IPG esters, with kinetic parameters being optimized for maximum yield .
  • Biotransformation Techniques : Innovative approaches using membrane reactors have been employed to maintain enzyme activity while continuously processing substrates, leading to improved efficiency in producing optically pure compounds .

Q & A

Q. What are the standard synthetic routes for preparing isopropylideneglycerol, and how do reaction conditions influence regioselectivity?

this compound is typically synthesized via the acid-catalyzed acetalization of glycerol with acetone. The regioselectivity (1,2- vs. 1,3-protection) depends on catalysts, temperature, and solvent polarity. For example, sulfuric acid promotes 1,2-isopropylidene protection, while boron trifluoride etherate may favor alternative pathways. Kinetic vs. thermodynamic control should be considered: lower temperatures favor kinetic products (1,2-protected), while prolonged heating shifts equilibrium toward thermodynamically stable isomers. Characterization via 1^1H-NMR (e.g., methyl group signals at 1.32–1.39 ppm) and chiral HPLC confirms product purity .

Q. How is the molecular weight of this compound calculated, and what analytical techniques validate its purity?

The molecular weight (132.16 g/mol) is derived from its formula (C6_6H12_{12}O3_3) using atomic weights (C: 12.01, H: 1.008, O: 16.00). Purity is assessed via:

  • NMR : Methyl protons (1.32–1.39 ppm) and glycerol backbone signals (4.8–3.5 ppm) .
  • Chiral HPLC : To distinguish enantiomers (e.g., (S)- vs. (R)-isomers) using cellulose-based columns .
  • Mass spectrometry (MS) : For exact mass confirmation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While it lacks acute toxicity, use fume hoods to avoid inhalation, and wear nitrile gloves to prevent skin contact. Store in airtight containers at 2–8°C to prevent acetal hydrolysis. Acidic conditions may release acetone, requiring proper ventilation .

Advanced Research Questions

Q. How can this compound serve as a chiral building block in polymer chemistry, and what post-polymerization modifications are feasible?

Its acetal group enables controlled polymerization and post-modification. For example:

  • RAFT polymerization : Incorporate this compound methacrylate into copolymers (e.g., P(DMA-co-EDA-co-IPA)). The acetal group is later hydrolyzed (via HCl) to expose diols for conjugation (e.g., boronic acid interactions) .
  • Fluorescent probes : Derivatives like FL-SBL integrate into PEGylated liposomes for boron neutron capture therapy .
  • Oligonucleotide synthesis : Permethylated variants act as spacers in DNA analogs, introduced via phosphoramidite chemistry .

Q. What methodological challenges arise in resolving enantiomeric forms of this compound, and how are they addressed?

Enantiomers (e.g., (S)- vs. (R)-isomers) require chiral separation techniques:

  • Chiral HPLC : Use cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol gradients.
  • Enzymatic resolution : Lipases selectively hydrolyze one enantiomer from racemic mixtures .
  • Circular dichroism (CD) : Confirm absolute configuration post-separation .

Q. How do contradictory data on regioselectivity in this compound synthesis inform experimental design?

Discrepancies in regioselectivity (e.g., Hibbert vs. Miljkovic studies) highlight the role of substrate pre-functionalization. For example, 2-acetamido sugars exhibit altered reactivity due to steric/electronic effects. To resolve contradictions:

  • Control experiments : Compare unprotected vs. acetylated glycerol derivatives.
  • DFT calculations : Model transition states to predict dominant pathways .

Q. What strategies optimize the integration of this compound into UV-curable resins for advanced material applications?

  • Co-monomer design : Blend with acrylates (e.g., TMPTA) to enhance crosslinking density.
  • Photoinitiator selection : Use Irgacure 819 for efficient curing under LED UV light (365 nm).
  • Post-curing modifications : Acid hydrolysis of acetals introduces hydrophilic diols for surface functionalization .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting NMR data for this compound derivatives in polymer matrices?

Signal broadening in copolymers (e.g., P(DMA-co-EDA-co-IPA)) may obscure acetal peaks. Mitigation strategies include:

  • Deuterated solvents : Reduce proton exchange interference.
  • 2D NMR (COSY, HSQC) : Resolve overlapping glycerol backbone signals .
  • Comparative analysis : Contrast spectra of protected (P2) vs. deprotected (P3) polymers .

Q. What statistical approaches validate the reproducibility of this compound-based synthetic protocols?

  • Design of Experiments (DoE) : Vary catalysts, temperatures, and solvent ratios to identify critical factors.
  • Principal Component Analysis (PCA) : Correlate reaction conditions with yield/selectivity trends.
  • Batch-to-batch ANOVA : Ensure consistency in enantiomeric excess (>98%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Isopropylideneglycerol
Reactant of Route 2
Isopropylideneglycerol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.